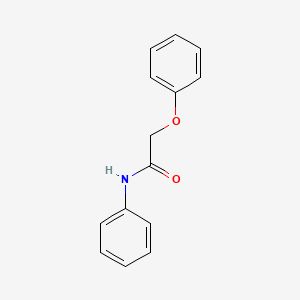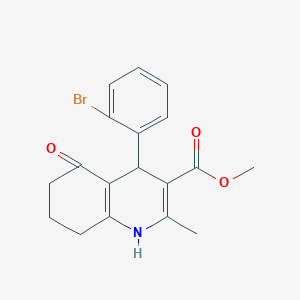
2-phenoxy-N-phenylacetamide
Vue d'ensemble
Description
2-phenoxy-N-phenylacetamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.094628657 g/mol and the complexity rating of the compound is 230. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitubercular Activity
2-phenoxy-N-phenylacetamide derivatives have shown promise as potential antitubercular agents. A study by Ang et al. (2012) synthesized and evaluated a series of these compounds for their antitubercular activities. They found that these derivatives exerted potent or moderate activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing promising safety profiles and good potential for further optimization as affordable antitubercular agents (Ang et al., 2012).
Anticancer Properties
Shan et al. (2016) explored the anticancer potential of 2-phenoxy-N-phenylacetamides. Their study involved designing, synthesizing, and evaluating these compounds against several human cancer cell lines. Some of the synthesized compounds demonstrated significant cytotoxicity and antiproliferative activity, indicating their potential as novel anticancer agents (Shan et al., 2016).
Structural Analysis
The molecular structure of certain this compound derivatives has been studied for their stereochemical properties. Li and Wu (2010) reported on a compound exhibiting a stereogenic center and its crystallization as a racemate, highlighting the importance of molecular structure in the biological activity of these compounds (Li & Wu, 2010).
Hemoglobin Allosteric Modifiers
This compound derivatives have been investigated as allosteric modifiers of hemoglobin. Randad et al. (1991) synthesized a series of these compounds and found several to be strong allosteric effectors of hemoglobin. This property could be beneficial in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia or stroke (Randad et al., 1991).
Estrogen-Like Effects
Zeng et al. (2018) investigated the estrogen-like effects of 2-phenylacetamide, a related compound, which was shown to promote the proliferation of MCF-7 cells and influence hormone levelsand uterine weight in mice. This suggests potential applications in treating perimenopause syndrome or other estrogen-related conditions (Zeng et al., 2018).
Antibacterial Activity
Yele et al. (2021) synthesized a new class of 2-aryloxy-N-phenylacetamide derivatives and evaluated their antibacterial activity. Some of these compounds demonstrated effective antibacterial properties against a range of bacteria, suggesting their potential as novel antibacterial agents (Yele et al., 2021).
Retention Behavior and Biological Activity
Vaštag et al. (2014) explored the relationship between the chromatographic retention behaviors and biological activities of N-substituted-2-phenylacetamide derivatives. This study highlights how physical, chemical, and structural properties of substances like this compound can influence their biological activity (Vaštag et al., 2014).
Analgesic and Anti-Inflammatory Activities
Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed them for their anticancer, anti-inflammatory, and analgesic activities. Their research revealed that compounds with halogens on the aromatic ring showed notable anticancer and anti-inflammatory activity (Rani et al., 2014).
Antimicrobial Study
Jayadevappa et al. (2012) synthesized a class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides and tested their antimicrobial activity. Some compounds exhibited superior activity compared to standard drugs, indicating their potential use in antimicrobial applications (Jayadevappa et al., 2012).
Hybrid Molecule Synthesis
Abdelhamid et al. (2022) reported the synthesis of novel this compound hybrids with various heterocyclic scaffolds for use as multitarget-directed medicines. These compounds were designed for therapeutic options in multifactorial illnesses, showcasing the versatility of this compound derivatives in drug design (Abdelhamid et al., 2022).
Photocatalytic Degradation Studies
Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a structurally related compound, using TiO2 nanoparticles. This study provides insights into environmental applications of photocatalytic processes involving acetaminophen derivatives (Jallouli et al., 2017).
QSAR Analysis for Drug Design
Noolvi et al. (2012) conducted a QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 inhibitors, emphasizing the rational approach to anticancer drug design. This study underlines the importance of quantitative structure-activity relationships in developing new therapeutic agents (Noolvi et al., 2012).
Electrochemical Studies
Fanjul-Bolado et al. (2009) conducted an electrochemical study of paracetamol, a compound similar to this compound, highlighting its utility in pharmaceutical formulations and quality control analysis (Fanjul-Bolado et al., 2009).
Mécanisme D'action
Target of Action
2-Phenoxy-N-phenylacetamide is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines . It has also been suggested that this compound may act as an inhibitor of P-glycoprotein (Pgp), a protein associated with multidrug resistance in tumor cells .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to a moderate degree of cytotoxicity against several human cancer cell lines . The compound’s interaction with Pgp may result in the reversal of multidrug resistance, thereby enhancing the efficacy of chemotherapeutic drugs .
Biochemical Pathways
The compound’s potential role as a pgp inhibitor suggests that it may affect the atp-binding cassette (abc) transporter pathways . These pathways are involved in the active extrusion of multiple structurally and functionally unrelated drugs, reducing their intracellular concentration .
Result of Action
The result of the action of this compound is a moderate degree of cytotoxicity against several human cancer cell lines . Some derivatives of the compound have shown potent cell growth inhibitory activity . In addition, the compound’s potential role as a Pgp inhibitor may enhance the antitumor effect of chemotherapeutic drugs .
Safety and Hazards
Orientations Futures
The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition . From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-Phenoxy-N-phenylacetamide interacts with various enzymes and proteins. It has been found to exhibit moderate to potent reversal activity against Pgp, a protein that is overexpressed in multidrug-resistant tumor cells . The nature of these interactions involves the compound binding to the protein and inhibiting its function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of Pgp, thereby reversing the multidrug resistance of tumor cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as Pgp . It inhibits the function of Pgp, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed to exhibit stable and consistent activity against Pgp in in vitro studies .
Propriétés
IUPAC Name |
2-phenoxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGLFVMQUNFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877479 | |
| Record name | PHENOXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18705-01-6 | |
| Record name | NSC99249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENOXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B4885242.png)
![[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE](/img/structure/B4885243.png)

![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)

![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)
![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B4885284.png)

![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B4885297.png)
![(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4885304.png)
![(2-chlorophenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4885312.png)
![2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE](/img/structure/B4885317.png)
![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-bromobenzyl)piperazine](/img/structure/B4885337.png)
